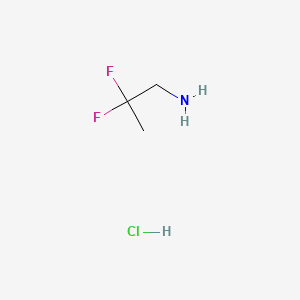

2,2-Difluoropropylamine hydrochloride

描述

Significance of Fluorine in Organic Molecules for Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research, particularly in the development of pharmaceuticals and advanced materials. rsc.org Fluorine, being the most electronegative element, imparts unique properties to a carbon skeleton when it replaces a hydrogen atom. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond. wikipedia.org This inherent strength often leads to enhanced thermal and chemical stability in fluorinated compounds. wikipedia.org

The substitution of hydrogen with fluorine can profoundly influence a molecule's physicochemical and biological properties. nih.gov Key effects include:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the P450 monooxygenase system. tandfonline.comresearchgate.net This "blocking" of metabolic sites can increase a drug's half-life and bioavailability. researchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets. benthamscience.com It can alter the acidity or basicity of nearby functional groups, influencing how a molecule binds to a protein receptor. tandfonline.com

Physicochemical Properties: The introduction of fluorine often increases a molecule's lipophilicity, which can affect its ability to cross cell membranes. researchgate.netbenthamscience.com Despite its high electronegativity, the van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å). tandfonline.com This means fluorine can replace hydrogen without causing significant steric hindrance, allowing the modified molecule to fit into the same binding pockets as its non-fluorinated counterpart. tandfonline.comnih.gov

These unique characteristics have made organofluorine compounds integral to the pharmaceutical and agrochemical industries. An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org

| Property | Comparison | Significance in Research |

| Electronegativity (Pauling Scale) | Fluorine: 3.98, Hydrogen: 2.20 | Alters electronic properties, influencing acidity, basicity, and binding interactions. wikipedia.org |

| Van der Waals Radius | Fluorine: 1.47 Å, Hydrogen: 1.20 Å | Allows for substitution without significant steric changes, acting as a bioisostere of hydrogen. tandfonline.com |

| Bond Strength (Average) | C-F: ~480 kJ/mol, C-H: ~413 kJ/mol | Increases thermal, chemical, and metabolic stability. wikipedia.org |

Overview of Fluoroalkylamines in Contemporary Chemical Science

Fluoroalkylamines are a class of organic compounds that feature an amine group attached to a carbon chain containing one or more fluorine atoms. lookchem.com These compounds are valuable building blocks in organic synthesis due to the unique properties imparted by the fluorine atoms. nih.gov The strong electron-withdrawing nature of fluorine significantly influences the reactivity of the adjacent amine group. acs.org

The presence of fluorine atoms, particularly on the carbon adjacent (alpha) or next-but-one (beta) to the nitrogen, decreases the basicity of the amine compared to its non-fluorinated analogs. nih.gov This reduced basicity and nucleophilicity can be a challenge in some synthetic reactions but also offers advantages by allowing for selective chemical transformations. nih.gov

In recent years, significant progress has been made in the synthesis of more complex molecules using fluoroalkylamines as starting materials. For example, palladium-catalyzed cross-coupling reactions have been developed to form N-fluoroalkylanilines from fluoroalkylamines and aryl halides. nih.govacs.org These reactions often require specialized conditions, such as the use of weaker bases, to accommodate the unique reactivity of the fluorinated amine. nih.gov The resulting fluorinated aniline (B41778) products are valuable in medicinal chemistry because the fluoroalkyl group can enhance metabolic stability. nih.gov Copper-catalyzed methods have also been developed for coupling fluoroalkylamines with arylboronic acids, further expanding the synthetic utility of this class of compounds. rsc.org

Positioning of 2,2-Difluoropropylamine Hydrochloride within the Fluorinated Amine Landscape

This compound is a specific example of a fluoroalkylamine, presented as a stable hydrochloride salt. cymitquimica.com As a salt, it is typically a solid, which improves its handling and solubility in aqueous solutions compared to the free amine. cymitquimica.com Its structure consists of a three-carbon propyl chain with two fluorine atoms on the second carbon and an amine group on the first carbon.

This compound serves as a valuable building block in synthetic chemistry. echemi.com The difluorinated propyl group provides the characteristic stability and electronic influence of fluorination, while the primary amine hydrochloride offers a reactive handle for a variety of chemical transformations, such as alkylation and acylation. cymitquimica.com The presence of the two fluorine atoms on the beta-carbon makes it an interesting substrate for creating more complex molecules with tailored properties for pharmaceutical or materials science research. cymitquimica.comechemi.com

| Property | Data | Source |

| Chemical Formula | C₃H₈ClF₂N or C₃H₇F₂N·HCl | cymitquimica.comscbt.com |

| Molecular Weight | 131.55 g/mol | cymitquimica.comscbt.com |

| Appearance | White to off-white crystalline powder | cymitquimica.com |

| Synonyms | 1-Propanamine, 2,2-difluoro-, hydrochloride; 1-Amino-2,2-difluoropropane hydrochloride | cymitquimica.comcymitquimica.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJKGOWDPKVIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962273 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-00-1, 868241-48-9 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 421-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Difluoropropylamine Hydrochloride

Established Synthetic Routes for 2,2-Difluoropropylamine Hydrochloride

The synthesis of this compound has been approached through several well-documented routes. These methods typically involve the transformation of functional groups in precursors to the desired amine, followed by salt formation.

Synthesis from 2,2-Difluoroacetamide (B1351127) via Diborane (B8814927) Reduction

One of the established methods for preparing this compound is through the reduction of 2,2-difluoroacetamide. This process utilizes a diborane solution in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to effectively reduce the amide functionality. The reaction yields the desired 2,2-difluoroethylamine (B1345623). A reported synthesis using this method indicates a yield of 48%. tsijournals.com The resulting amine can then be converted to its hydrochloride salt.

Preparation from Amide with Sodium Borohydride (B1222165) and Boron Trifluoride Etherate

A versatile and widely used method for the reduction of amides to amines involves the use of sodium borohydride in combination with boron trifluoride etherate (NaBH4/BF3·Et2O). psu.edusemanticscholar.org This reagent system is known to effectively reduce a variety of amide-containing compounds. psu.edu In a typical procedure, boron trifluoride etherate is added to a mixture of the amide and sodium borohydride in a solvent like THF, followed by heating to drive the reaction to completion. psu.edu

While a direct application to 2,2-difluoroacetamide is not explicitly detailed in the provided information, the synthesis of a similar compound, 2-bromo-2,2-difluoroethylamine (B1608131) hydrochloride, has been described using this method. google.com In this synthesis, 2-bromo-2,2-difluoroacetamide (B1273100) is treated with sodium borohydride and boron trifluoride etherate in THF. google.com The reaction is initiated at a controlled temperature of 0-10°C, followed by stirring at room temperature overnight. google.com After a workup procedure involving quenching with a saturated sodium hydroxide (B78521) solution and extraction, the resulting amine is treated with hydrochloric acid to yield the hydrochloride salt. google.com This suggests a viable pathway for the reduction of 2,2-difluoroacetamide as well.

Table 1: General Conditions for Amide Reduction using NaBH4/BF3·Et2O

| Parameter | Condition |

| Reagents | Sodium Borohydride (NaBH4), Boron Trifluoride Etherate (BF3·Et2O) |

| Substrate | Amide |

| Solvent | Tetrahydrofuran (THF) |

| Procedure | Slow addition of BF3·Et2O to a mixture of the substrate and NaBH4 in THF, followed by reflux. |

| Workup | Quenching with water, extraction with an organic solvent, and purification. |

This table represents a general procedure and may require optimization for specific substrates. psu.edu

Synthesis from 2,2-Difluoro-1-haloethane using Ammonia (B1221849) with Catalysis

A common route to 2,2-difluoroethylamine involves the reaction of a 2,2-difluoro-1-haloethane, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane, with ammonia. tsijournals.compsu.edumedcraveonline.com This nucleophilic substitution reaction is typically performed in a solvent and often in the presence of a catalyst to enhance the reaction rate. psu.edu

For instance, the reaction of 2,2-difluoro-1-bromoethane with ammonia in dimethyl sulfoxide (B87167) (DMSO) containing potassium iodide as a catalyst at 100°C for one hour has been reported to produce 2,2-difluoroethylamine with a yield of 82%. medcraveonline.com Similarly, the reaction can be carried out with 2,2-difluoro-1-chloroethane and ammonia in DMSO with potassium iodide, requiring higher temperatures of 143-145°C for 4.5 hours. psu.edu Another solvent that has been utilized is N-methylpyrrolidine. psu.edu The reaction is generally conducted in an autoclave due to the volatile nature of ammonia and the required reaction temperatures. psu.edumedcraveonline.com

Table 2: Examples of Synthesis from 2,2-Difluoro-1-haloethane and Ammonia

| Haloalkane | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2,2-difluoro-1-bromoethane | Potassium Iodide | DMSO | 100°C | 1 h | 82% | medcraveonline.com |

| 2,2-difluoro-1-chloroethane | Potassium Iodide | DMSO | 143-145°C | 4.5 h | Not specified | psu.edu |

| 2,2-difluoro-1-chloroethane | Potassium Iodide | N-methylpyrrolidine | 143-145°C | 5.5 h | Not specified | psu.edu |

Processes Involving N-(2,2-difluoroethyl)prop-2-en-1-amine Intermediates and Allyl Group Removal

An alternative two-stage process for the preparation of 2,2-difluoroethylamine has been developed to proceed under milder conditions. tsijournals.com This method involves the initial reaction of a 2,2-difluoro-1-haloethane with prop-2-en-1-amine (allylamine). tsijournals.comgoogle.com This first step forms the intermediate, N-(2,2-difluoroethyl)prop-2-en-1-amine. tsijournals.com

In the second step, the allyl group is removed from the intermediate with the aid of a catalyst to yield the final product, 2,2-difluoroethylamine. tsijournals.com This approach offers the advantage of avoiding the high pressures and temperatures often associated with the direct amination with ammonia. tsijournals.com

Advanced Synthetic Strategies and Novel Approaches

The development of more efficient and selective methods for the synthesis of fluorinated compounds is an ongoing area of research. For this compound, new strategies could offer improvements in yield, purity, and environmental impact.

Exploration of Phase-Transfer Catalysis in Fluorinated Amine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. acs.orgcrdeepjournal.org This is often achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which can transport a reactant from one phase to another where the reaction occurs. crdeepjournal.org This methodology has found broad application in the synthesis of a variety of organic compounds, including fluorinated molecules. acs.orgpnas.org

Stereoselective Synthesis of Fluorinated Amines and Related Derivatives

Achieving stereoselectivity in the synthesis of fluorinated amines is a considerable challenge, yet it is crucial for the development of chiral drugs and other specialized materials. While direct stereoselective synthesis of 2,2-difluoropropylamine has not been extensively detailed in publicly available research, general strategies for the stereoselective synthesis of fluorinated amines provide a foundational understanding of potential synthetic routes.

One prominent strategy involves the use of N-tert-butylsulfinyl imines, which has gained attention due to high stereoselectivity and broad substrate scope. nih.gov This method can be approached in two ways:

Stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov

Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. nih.gov

Another approach to creating chiral centers at carbon-fluorine positions is through the desymmetrization of geminal difluoroalkanes. A method utilizing a frustrated Lewis pair (FLP) with a chiral sulfide (B99878) as the Lewis base component has been reported to achieve monoselective C-F activation. nih.govsemanticscholar.orgnih.gov This process yields diastereomeric sulfonium (B1226848) salts with good diastereomeric ratios, which can then undergo nucleophilic substitution to produce stereoenriched fluoroalkanes. nih.govsemanticscholar.orgnih.gov

Furthermore, asymmetric catalytic reactions of fluorinated compounds are an efficient way to construct fluorinated quaternary carbon stereocenters. rsc.org These reactions, including alkylation, arylation, and various addition reactions, offer pathways to complex and biologically relevant molecules. rsc.org

Reaction Chemistry of the this compound Scaffold

The chemical reactivity of this compound is dictated by the interplay between the nucleophilic amine group and the electron-withdrawing gem-difluoro moiety. This unique electronic environment opens up a range of possible transformations.

Alkylation Reactions of the Amine Moiety

The primary amine group in this compound is nucleophilic and can undergo alkylation reactions. However, the reaction can be complex. The initial alkylation forms a secondary amine, which is often more nucleophilic than the primary amine, leading to further alkylation and the potential formation of tertiary amines and even quaternary ammonium salts. libretexts.org To achieve selective mono-alkylation, careful control of reaction conditions and stoichiometry is necessary. The use of a large excess of the amine can favor the formation of the primary alkylated product. youtube.com

Acylation Reactions and Amide Formation

The amine functionality of this compound readily participates in acylation reactions to form amides. Amide bond formation is a cornerstone of organic synthesis, often employed in the creation of pharmaceuticals and other complex molecules. nih.govlibretexts.org

Common methods for amide formation include the reaction of the amine with:

Acid chlorides: This is a highly effective method for preparing amides. libretexts.org

Carboxylic acids with coupling reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the coupling of amines with carboxylic acids, even those that are electron-deficient. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which is then activated by DMAP to form a highly reactive acyliminium ion intermediate. nih.gov

Acid anhydrides: These can also be used to acylate amines to form amides. libretexts.org

A general protocol for amide synthesis might involve stirring the amine and a carboxylic acid with EDC, HOBt, and a base like diisopropylethylamine (DIPEA) in a suitable solvent. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Coupling Reagents/Conditions | Product |

|---|---|---|---|

| 2,2-Difluoropropylamine | Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | N-(2,2-difluoropropyl)amide |

| 2,2-Difluoropropylamine | Carboxylic Acid (R-COOH) | EDC, HOBt, DMAP, DIPEA | N-(2,2-difluoropropyl)amide |

| 2,2-Difluoropropylamine | Acid Anhydride (B1165640) ((RCO)₂O) | - | N-(2,2-difluoropropyl)amide |

Nucleophilic Reactivity of the Aminofluorinated Structure

The nucleophilicity of amines is a well-established principle in organic chemistry. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. libretexts.orgyoutube.comyoutube.com In the case of 2,2-difluoropropylamine, the presence of the two highly electronegative fluorine atoms on the adjacent carbon atom is expected to have a significant impact on the basicity and nucleophilicity of the amine. The inductive electron-withdrawing effect of the fluorine atoms can decrease the electron density on the nitrogen, thereby reducing its basicity and potentially its nucleophilicity compared to a non-fluorinated analogue. nih.gov

Despite this, the amine can still participate in nucleophilic substitution reactions, for example, with alkyl halides. libretexts.org The reaction proceeds via the donation of the nitrogen's lone pair to the electrophilic carbon of the alkyl halide, displacing the halide. libretexts.org

Investigations into Reactions Involving the Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally inert. acs.orgresearchgate.net However, under specific conditions, C-F bonds, particularly in gem-difluoro compounds, can be activated and participate in reactions.

Transition metal catalysts, including palladium, have been shown to selectively functionalize a single C-F bond in gem-difluoroalkenes. acs.org This often involves a β-fluoride elimination step. acs.org While 2,2-difluoropropylamine is not an alkene, these studies highlight the potential for transition metal-mediated C-F bond activation.

Frustrated Lewis pairs (FLPs) have also been employed for the monoselective C-F activation of geminal difluoroalkanes. nih.govsemanticscholar.orgnih.gov This approach can lead to the desymmetrization of the gem-difluoro group and the formation of stereoenriched products. nih.govsemanticscholar.orgnih.gov Additionally, strong Lewis acids have been used to cleave inert C(sp³)–F bonds in unactivated gem-difluoroalkanes. researchgate.net

Purification and Isolation Techniques for Research Applications

The purification of this compound and its derivatives is crucial for obtaining materials of high purity for research and other applications. As a hydrochloride salt, it is typically a solid, which can facilitate its handling and purification by crystallization. cymitquimica.com

Common purification techniques for amines and their salts include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical for successful crystallization.

Column Chromatography: This technique is widely used to separate components of a mixture. For amines, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with an appropriate solvent system as the mobile phase.

Extraction: Liquid-liquid extraction can be used to separate the amine from impurities based on their differing solubilities in two immiscible liquid phases. The basicity of the amine allows for its conversion to a water-soluble salt with acid, enabling its separation from non-basic impurities.

For amide derivatives, purification is often achieved through column chromatography on silica gel. nih.gov The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC).

Crystallization of this compound Salts

The crystallization of amine hydrochlorides is a critical step for purification and for obtaining the desired solid-state form. For this compound, which is typically a white to off-white crystalline powder, standard crystallization techniques can be applied. cymitquimica.com The process generally involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of crystals as the solubility decreases.

A common method for preparing crystalline hydrohalides of organic amines involves reacting the free amine with hydrochloric acid in a suitable solvent. googleapis.com An alternative approach is the use of a trialkylsilyl halide, such as trialkylsilyl chloride, which reacts with the amine in a solvent to form the hydrochloride salt in a reproducible and pure crystalline form. googleapis.com

The choice of solvent is paramount for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. For polar compounds like amine hydrochlorides, polar solvents are often effective. The table below outlines potential solvent systems for the recrystallization of amine hydrochlorides.

Table 1: Potential Solvent Systems for Recrystallization of Amine Hydrochlorides

| Solvent/System | Rationale | Potential Outcome |

|---|---|---|

| Isopropanol | Often used for hydrochloride salts as it provides a good balance of solubility at different temperatures. researchgate.net | Can yield well-defined crystals upon cooling. |

| Ethanol/Water | A polar protic mixture that can be fine-tuned by adjusting the ratio to achieve optimal solubility. | Effective for many amine salts, but may require slow evaporation. |

| Acetonitrile (B52724) | A polar aprotic solvent that can be suitable for compounds that are either too soluble or insoluble in alcohols. | May be used in combination with an anti-solvent like diethyl ether. |

| Methanol (B129727) | High polarity, may require the addition of a less polar co-solvent to induce precipitation. | Useful for dissolving highly polar compounds before adding an anti-solvent. |

Co-crystallization is another advanced technique that can be employed. This involves crystallizing the amine hydrochloride with a neutral guest molecule, often a carboxylic acid, to form a new crystalline solid with potentially improved physicochemical properties. acs.org This strategy relies on the chloride ion's ability to act as a strong hydrogen bond acceptor, forming a stable crystal lattice with the guest molecule. acs.org

Extraction Methods for Amine Isolation from Aqueous Solutions

Prior to salt formation and crystallization, it is often necessary to isolate the free 2,2-Difluoropropylamine from an aqueous reaction mixture. Liquid-liquid extraction is the most common method for this purpose. The process involves partitioning the amine between the aqueous phase and a water-immiscible organic solvent.

The efficiency of the extraction is highly dependent on the pH of the aqueous solution. To extract the basic amine into the organic phase, the pH of the aqueous solution should be raised to a level where the amine is in its free base form and not protonated (as the ammonium salt). reddit.com A pH above the pKa of the amine's conjugate acid is generally required.

The choice of extraction solvent is crucial and is based on the amine's polarity and solubility. Given the polar nature of 2,2-Difluoropropylamine, due to the amine group and fluorine atoms, a relatively polar extraction solvent may be necessary. cymitquimica.com The table below presents a selection of organic solvents that can be considered for the extraction of amines from aqueous solutions.

Table 2: Solvents for Extraction of Amines from Aqueous Solutions

| Solvent | Polarity Index | Boiling Point (°C) | Comments |

|---|---|---|---|

| Dichloromethane (B109758) (DCM) | 3.1 | 39.6 | Effective for many amines, but is a dense solvent that forms the lower layer. |

| Ethyl Acetate (B1210297) | 4.4 | 77.1 | A moderately polar solvent, but can potentially react with nucleophilic amines. reddit.com |

| Diethyl Ether | 2.8 | 34.6 | A common extraction solvent, but highly volatile and flammable. |

| Tetrahydrofuran (THF) | 4.0 | 66 | Good solvent for many amines, but has some miscibility with water, which may require salting out with brine. reddit.com |

The extraction process typically involves mixing the aqueous solution containing the amine with the chosen organic solvent in a separatory funnel. After shaking to allow for mass transfer, the layers are separated. This process may be repeated several times with fresh solvent to maximize the recovery of the amine. The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure to yield the isolated amine.

Chromatographic Purification Strategies for Research-Grade Purity

For achieving high, research-grade purity, chromatographic techniques are indispensable. The purification of amines by column chromatography can be challenging due to their basic nature, which can lead to strong interactions with the stationary phase.

Normal-Phase Chromatography:

When using silica gel, a common acidic stationary phase, basic amines can exhibit poor chromatographic behavior, such as peak tailing and irreversible adsorption. To mitigate these issues, the mobile phase is often modified by adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia. biotage.comscienceforums.net This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and recovery. A typical mobile phase system could be a gradient of methanol in dichloromethane with 0.1-1% triethylamine. biotage.com Alternatively, an amine-functionalized silica can be used as the stationary phase, which is specifically designed for the purification of basic compounds. silicycle.com

Reversed-Phase Chromatography:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for purifying polar and ionizable compounds like 2,2-Difluoropropylamine. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol. For basic amines, it is advantageous to work at a higher pH to ensure the analyte is in its neutral, free base form, which increases its retention on the non-polar stationary phase. biotage.com However, standard silica-based C18 columns are not stable at high pH. Therefore, special hybrid or polymer-based columns designed for high-pH applications are often required. A mobile phase could consist of a gradient of acetonitrile in water with an alkaline modifier like ammonium hydroxide.

The choice between normal-phase and reversed-phase chromatography will depend on the specific impurities present and the desired scale of purification. For both methods, thin-layer chromatography (TLC) is a valuable tool for developing and optimizing the separation conditions before scaling up to column chromatography.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of 2,2-Difluoropropylamine hydrochloride. By analyzing the spectra of different nuclei such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's structure can be assembled. The presence of fluorine atoms introduces specific spectral features, including large chemical shift variations and distinct spin-spin coupling patterns, which are invaluable for structural confirmation.

In the ¹H NMR spectrum of this compound (CH₃-CF₂-CH₂-NH₃⁺Cl⁻), two primary signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons are expected. The protons of the ammonium (B1175870) group (-NH₃⁺) typically appear as a broad singlet, which may exchange with deuterated solvents, leading to its disappearance from the spectrum.

The chemical shifts of the proton signals are significantly influenced by the strong electron-withdrawing (inductive) effect of the two fluorine atoms. Fluorine is the most electronegative element, and its presence causes a deshielding of adjacent nuclei, shifting their signals to a higher frequency (downfield) in the NMR spectrum.

Methylene Protons (-CH₂-): The protons on the carbon adjacent to the CF₂ group (C3) are expected to be the most deshielded and appear furthest downfield. Their chemical shift is influenced by the inductive effects of both the gem-difluoro group at C2 and the positively charged ammonium group at the end of the chain.

Methyl Protons (-CH₃): The methyl protons at C1 are also deshielded by the fluorine atoms at C2, though the effect is attenuated over two bonds. Their signal is expected to appear downfield relative to a non-fluorinated analog like propylamine (B44156) hydrochloride, but upfield relative to the methylene protons of the title compound. For comparison, the methyl protons in the related compound 2,2-difluoropropane (B1294401) appear at approximately 1.61 ppm. chemicalbook.com

Spin-spin coupling provides information about the connectivity of atoms through chemical bonds. In this compound, the most significant couplings are between protons and fluorine atoms.

³J(¹H,¹⁹F) Coupling: The protons on C1 and C3 are each coupled to the two fluorine atoms on C2 through three bonds. This coupling splits the ¹H signals into multiplets. According to the n+1 rule, where n is the number of equivalent coupling nuclei, both the methyl and the methylene signals are expected to appear as triplets, as they couple to two equivalent fluorine nuclei. The magnitude of three-bond proton-fluorine coupling (³J(¹H,¹⁹F)) is typically significant. For instance, the analogous coupling in 2,2-difluoropropane is reported to be 17.76 Hz. chemicalbook.com Such large coupling constants are characteristic of fluorine-containing compounds. huji.ac.ilthermofisher.com

³J(¹H,¹H) Coupling: Three-bond coupling between protons on adjacent carbons is a standard feature in ¹H NMR. However, in this compound, the methyl and methylene groups are separated by the CF₂ group (four bonds). Therefore, no significant ³J(¹H,¹H) coupling is expected between the C1 and C3 protons. The absence of this coupling is a key feature confirming the "2,2-" substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

| -CH₃ | Downfield from typical alkyl | Triplet (t) | ³J(¹H,¹⁹F) ≈ 17-18 Hz |

| -CH₂- | More downfield than -CH₃ | Triplet (t) | ³J(¹H,¹⁹F) ≈ 17-18 Hz |

| -NH₃⁺ | Variable, broad | Singlet (s, broad) | None |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. huji.ac.il The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. wikipedia.org A key advantage is the very wide range of chemical shifts, which makes the ¹⁹F nucleus extremely sensitive to its local electronic environment. biophysics.orgnih.gov

For this compound, the two fluorine atoms are chemically equivalent, meaning they should give rise to a single signal in the ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal would be split by the protons on the adjacent methyl and methylene groups. The signal would be a triplet due to coupling with the two methylene protons (³J(¹⁹F,¹H)), and each peak of that triplet would be further split into a quartet by the three methyl protons (³J(¹⁹F,¹H)), resulting in a "triplet of quartets" multiplet.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Number of Signals | Predicted Multiplicity (Proton-Coupled) |

| -CF₂- | 1 | Triplet of Quartets (tq) |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, three distinct signals are expected, one for each carbon atom (CH₃, CF₂, and CH₂). The chemical shifts and multiplicities are heavily influenced by coupling to fluorine. Standard ¹³C NMR spectra of fluorinated compounds can be complex due to strong, long-range carbon-fluorine couplings. magritek.com

C2 (-CF₂-): The carbon atom directly bonded to the two fluorine atoms will be significantly deshielded and will appear furthest downfield. Due to strong one-bond coupling (¹J(¹³C,¹⁹F)), this signal will appear as a triplet in a standard proton-decoupled spectrum.

C3 (-CH₂-): This carbon is adjacent to the CF₂ group and the ammonium group. It will be deshielded and will also be split into a triplet by the two fluorine atoms due to two-bond coupling (²J(¹³C,¹⁹F)).

C1 (-CH₃): This carbon is also adjacent to the CF₂ group and will show a downfield shift relative to a non-fluorinated alkane. It will also appear as a triplet due to two-bond coupling (²J(¹³C,¹⁹F)).

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Proton-Decoupled)

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant |

| C2 (-CF₂-) | Very Downfield | Triplet (t) | ¹J(¹³C,¹⁹F) (Large) |

| C3 (-CH₂-) | Downfield | Triplet (t) | ²J(¹³C,¹⁹F) (Smaller) |

| C1 (-CH₃) | Moderately Downfield | Triplet (t) | ²J(¹³C,¹⁹F) (Smaller) |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of this compound would not show a cross-peak between the methyl and methylene proton signals, confirming they are not on adjacent carbons and are separated by the quaternary CF₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbon atoms to which they are attached. copernicus.org An HSQC spectrum would show a correlation cross-peak between the methyl protons and the C1 carbon signal, and another cross-peak between the methylene protons and the C3 carbon signal. This allows for definitive assignment of both the ¹H and ¹³C signals for the CH₃ and CH₂ groups. youtube.com

By combining these advanced NMR methods, researchers can fully characterize the molecular structure of this compound with high confidence.

Proton NMR (¹H NMR) Analysis of 2,2-Difluoropropylamine and its Conjugate Acid

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amine hydrochlorides. In positive ion mode, this compound is expected to be readily protonated at the primary amine group, yielding a prominent pseudomolecular ion [M+H]⁺. The presence of highly electronegative fluorine atoms can influence the basicity of the amine and, consequently, its ionization efficiency. nih.gov

The high-resolution mass spectrum would allow for the precise determination of the monoisotopic mass of the protonated molecule, confirming its elemental composition. While specific experimental data for this compound is not widely published, analysis of similar fluorinated amines suggests that ESI-MS provides a significant enhancement in signal for such compounds. acs.orgnih.gov

Table 1: Expected ESI-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Positive |

| Expected Pseudomolecular Ion | [C₃H₇F₂N + H]⁺ |

| Expected Monoisotopic Mass | 96.0618 u |

Under conditions of in-source fragmentation or tandem MS (MS/MS), characteristic fragment ions would be observed. The primary fragmentation pathways would likely involve the neutral loss of ammonia (B1221849) (NH₃) or hydrogen fluoride (B91410) (HF), providing valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior, as the hydrochloride salt itself is not suitable for direct GC analysis. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents would yield a more volatile derivative.

The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the derivatized analyte. The subsequent mass spectrometric analysis of the eluting peak would show a molecular ion corresponding to the derivatized compound and a fragmentation pattern that can be used for structural confirmation and identification by comparison with spectral libraries. nih.gov

Collision Cross Section (CCS) Measurements and Ion Mobility

Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of an electric field. wikipedia.org The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion that it presents to the buffer gas. libretexts.org

For the protonated 2,2-Difluoropropylamine ion, the CCS value would be a unique physicochemical property. This technique is particularly valuable for separating isomers that are indistinguishable by mass spectrometry alone. acs.org While specific CCS data for this compound is not available, studies on other small molecules and amines demonstrate that IM-MS can effectively differentiate between structurally similar compounds. researchgate.netreddit.comresearchgate.net The CCS value, in conjunction with the mass-to-charge ratio, provides a higher degree of confidence in compound identification. nih.govnih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. The presence of the ammonium salt (R-NH₃⁺) would give rise to broad and complex absorption bands in the 3200-2500 cm⁻¹ region, corresponding to N-H stretching vibrations. researchgate.net Asymmetric and symmetric NH₃⁺ bending vibrations are expected around 1600-1500 cm⁻¹. The C-F stretching vibrations will produce strong absorption bands, typically in the 1100-1000 cm⁻¹ region. nist.govnist.gov

Raman spectroscopy would provide complementary information. While the N-H stretching vibrations might be weak in the Raman spectrum, the C-F and C-C skeletal vibrations are expected to be Raman active. acs.orgspiedigitallibrary.orgresearchgate.netnih.govresearchgate.net The analysis of both IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes of this compound.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium) | 3200-2500 (broad) | Weak |

| N-H Bend (Ammonium) | 1600-1500 | Observable |

| C-H Stretch | 2980-2850 | Strong |

| C-F Stretch | 1100-1000 (strong) | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) would be the most common mode of separation.

Due to the lack of a strong UV chromophore in 2,2-Difluoropropylamine, direct UV detection can be challenging and may offer low sensitivity. To overcome this, several strategies can be employed. One approach is the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Another common strategy is pre-column or post-column derivatization with a UV-active or fluorescent tag. nih.govhelsinki.fithermofisher.comsigmaaldrich.com Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) are frequently used for derivatizing primary amines. thermofisher.com

A validated HPLC method would allow for the separation of 2,2-Difluoropropylamine from any impurities, such as starting materials, byproducts, or degradation products. The peak area of the analyte is proportional to its concentration, enabling accurate quantification against a standard of known concentration. nih.govnih.gov Method validation would include parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov Challenges in the HPLC analysis of amine hydrochlorides can include peak tailing due to interaction with residual silanols on the stationary phase; this can often be mitigated by using a low pH mobile phase or an end-capped column. chromforum.orgchromatographyonline.com

Table 3: Typical HPLC Method Parameters for Analysis of a Fluorinated Amine Hydrochloride

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, CAD, or UV (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a cornerstone analytical technique for the identification and quantification of volatile impurities in active pharmaceutical ingredients (APIs). For a compound such as this compound, ensuring the absence of potentially harmful residual solvents from the manufacturing process is a critical quality control step. dergipark.org.tr Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is a particularly powerful and widely adopted method for this purpose due to its sensitivity and ability to handle complex sample matrices without extensive preparation. researchgate.netdergipark.org.tr

The fundamental principle of HS-GC involves heating the API sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. This minimizes the introduction of non-volatile matrix components, thereby protecting the instrument and improving analytical accuracy. researchgate.net Separation is achieved on a capillary column, such as a DB-5MS or a polyethylene (B3416737) glycol-based column, which separates compounds based on their boiling points and interactions with the stationary phase. researchgate.netnih.gov Helium is commonly used as the carrier gas. dergipark.org.trnih.gov

In the context of this compound, which is a volatile amine, GC methods are essential for controlling residual starting materials and solvents used during synthesis. researchgate.net Generic GC-FID methods have been developed for a wide array of volatile amines in pharmaceutical intermediates, demonstrating excellent precision and accuracy. researchgate.net The validation of such methods is performed according to ICH guidelines, establishing parameters like specificity, linearity, range, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a method for analyzing ethylenediamine (B42938) impurity in a hydrochloride salt after derivatization showed a linearity range from 1 to 30 ppm. nih.gov

A typical analysis would involve dissolving a precisely weighed amount of this compound in a suitable diluent, such as dimethyl sulfoxide (B87167) (DMSO) or water, within a headspace vial. researchgate.net The vial is then incubated at a specific temperature before a portion of the headspace gas is analyzed. The resulting chromatogram displays peaks corresponding to each volatile compound, with the area of each peak being proportional to its concentration.

The table below outlines a hypothetical set of parameters for a validated HS-GC-FID method designed for the analysis of common volatile organic impurities in a this compound sample.

Table 1: Illustrative HS-GC-FID Method Parameters for Volatile Impurity Analysis

| Parameter | Value / Description | Source |

|---|---|---|

| Instrument | Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID) | dergipark.org.trresearchgate.net |

| Column | HP-Innowax polyethylene glycol (30 m x 250 µm x 0.25 µm) | researchgate.net |

| Carrier Gas | Helium | dergipark.org.trnih.gov |

| Injector Temp. | 140 °C | dergipark.org.trdergipark.org.tr |

| Detector Temp. | 250 °C | dergipark.org.trdergipark.org.tr |

| Oven Program | Initial 40 °C, ramped to 240 °C | dergipark.org.trdergipark.org.tr |

| Diluent | Dimethyl sulfoxide (DMSO) or Water | researchgate.net |

| Linearity Range | LOQ to 0.2% v/v | researchgate.net |

| Precision | RSD < 10% | researchgate.net |

Spectrophotometric Methods for Quantitative Research Applications

UV-Visible spectrophotometry offers a simple, rapid, and economical alternative for the quantitative analysis of pharmaceutical compounds in various formulations. researchgate.netresearchgate.net While direct spectrophotometry is effective for molecules with significant chromophores, compounds like this compound may require derivatization or complex formation to produce a chromogenic species that absorbs light in the visible region. researchgate.netscirp.org This approach enhances sensitivity and avoids interference from common pharmaceutical excipients. nih.gov

Several spectrophotometric strategies developed for other hydrochloride-containing drugs are applicable. One common method involves the formation of an ion-pair association complex. For example, a method for dothiepin (B26397) hydrochloride involves its reaction with eosin (B541160) in an acetate (B1210297) buffer (pH 3.7) to form a binary complex with a maximum absorbance (λmax) at 540 nm. nih.gov This method demonstrated a linear relationship between absorbance and concentration in the range of 1–10 µg/mL. nih.gov Another approach involves a coupling reaction with a reagent like vanillin (B372448) in an acidic medium, which produces a colored product suitable for quantification. scirp.org

Furthermore, derivative spectrophotometry can be employed to enhance the resolution of complex spectra and improve selectivity. researchgate.netresearchgate.net By calculating the first or second derivative of the absorbance spectrum, overlapping signals can be resolved, allowing for the accurate quantification of the target analyte even in the presence of interfering substances. researchgate.net For instance, a second-derivative method was successfully used to determine lercanidipine (B1674757) hydrochloride, with measurements taken at the amplitude of the crest at 238 nm. researchgate.net

Validation of these methods is crucial and involves confirming linearity, accuracy, precision, and sensitivity. nih.govnih.gov The linearity is typically assessed by generating a calibration curve according to Beer-Lambert's law, with correlation coefficients (R²) greater than 0.999 indicating a strong linear relationship. researchgate.netresearchgate.net

The table below summarizes the key analytical parameters for a hypothetical quantitative spectrophotometric method for this compound, based on the formation of a colored complex.

Table 2: Representative Validation Parameters for a Quantitative Spectrophotometric Method

| Parameter | Value / Description | Source |

|---|---|---|

| Technique | UV-Visible Spectrophotometry (Complex Formation) | scirp.orgnih.gov |

| Reagent Example | Eosin Y in Acetate Buffer | nih.gov |

| λmax (Wavelength) | 540 nm | nih.gov |

| Linearity Range | 1 - 10 µg/mL | nih.gov |

| Regression Equation | y = 0.048x - 0.021 (Illustrative) | researchgate.net |

| Correlation Coefficient (R²) | > 0.999 | researchgate.netresearchgate.net |

| Limit of Detection (LOD) | 0.18 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.54 µg/mL | nih.gov |

| Accuracy (Recovery %) | 98.0% - 102.0% | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of 2,2 Difluoropropylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. fluorine1.ru DFT is used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the molecule's electronic energy. For organofluorine compounds, specific functionals such as B3LYP, M05-2X, or ωB97XD are often employed with basis sets like 6-311+G(d,p) or cc-pVTZ to accurately account for electron correlation and the effects of fluorine's high electronegativity. fluorine1.runih.govfluorine1.ru

Calculations would typically be performed on the 2,2-difluoropropylammonium cation and the chloride anion separately or as an ion pair. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties. The strong C-F bonds, a hallmark of fluorinated hydrocarbons, are expected to be the strongest bonds in the structure. fluorine1.ru The electronegative fluorine atoms also influence the charge distribution across the entire molecule.

Table 1: Predicted Molecular Geometry Parameters for the 2,2-Difluoropropylammonium Cation Calculated using DFT methods (e.g., B3LYP/6-311G) as is standard for similar fluorinated organic molecules.*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-C2 | ~1.52 Å |

| Bond Length | C2-C3 | ~1.53 Å |

| Bond Length | C2-F | ~1.38 Å |

| Bond Length | C1-N | ~1.48 Å |

| Bond Angle | F-C2-F | ~106° |

| Bond Angle | C1-C2-C3 | ~112° |

| Dihedral Angle | N-C1-C2-C3 | Variable (conformation-dependent) |

For even greater accuracy, particularly for electronic properties and reaction energies, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method, though it does not fully account for electron correlation. emerginginvestigators.orgresearchgate.net

Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate predictions but at a significantly higher computational cost. nih.gov Coupled Cluster, often considered the "gold standard" in quantum chemistry, is used to obtain highly accurate benchmark energies, ionization potentials, and electron affinities. nih.gov For a molecule like 2,2-Difluoropropylamine hydrochloride, these methods could be used to precisely calculate the proton affinity of its parent amine or the energetics of its decomposition, providing a reliable reference for calibrating more cost-effective DFT methods. nist.govnist.gov

Quantum chemical calculations are essential for predicting the thermodynamics of chemical reactions. By calculating the electronic energy and vibrational frequencies of reactants and products, key thermochemical quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. nih.gov This allows for the prediction of reaction feasibility and equilibrium positions.

For this compound, computational thermochemistry can be applied to understand its formation from 2,2-difluoropropylamine and HCl, as well as potential decomposition pathways. Amine hydrochlorides are known to decompose into the constituent amine and hydrogen chloride upon heating in the gas phase. olisystems.com The energetics of this process, including the enthalpy of sublimation and reaction, can be accurately modeled.

Table 2: Hypothetical Reaction Energetics for the Dissociation of 2,2-Difluoropropylammonium Energetics are typically calculated at standard temperature and pressure (298.15 K, 1 atm) using DFT or higher-level ab initio methods.

| Reaction | Property | Predicted Value (Illustrative) |

|---|---|---|

| CH₃CF₂CH₂NH₃⁺ → CH₃CF₂CH₂NH₂ + H⁺ | ΔH (Enthalpy) | > 0 (Endothermic) |

| ΔG (Gibbs Free Energy) | > 0 (Non-spontaneous in isolation) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. youtube.com MD simulations are particularly valuable for analyzing the conformational flexibility and intermolecular interactions of this compound in solution or in a condensed phase. mdpi.com

MD simulations can also provide detailed insight into the interactions between the 2,2-difluoropropylammonium cation, the chloride anion, and surrounding solvent molecules. Analysis of radial distribution functions (RDFs) from the simulation trajectory can reveal the average distances and coordination numbers, quantifying, for example, the hydrogen bonds between the -NH₃⁺ group and the chloride ion or water molecules. mdpi.comnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, and ¹⁹F. rsc.orgnih.gov The most common approach is the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, predicting the chemical shifts is particularly useful. The ¹⁹F NMR spectrum is expected to be simple, likely a single resonance due to the chemical equivalence of the two fluorine atoms, but its chemical shift is highly sensitive to the local electronic environment. rsc.org The ¹H and ¹³C spectra would be more complex, and computational predictions can aid in assigning the correct signals to each proton and carbon atom in the molecule, especially when considering the influence of the nearby electronegative fluorine atoms. nih.gov Comparing calculated shifts with experimental data provides a robust method for structural verification.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Values are illustrative and would be calculated relative to a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) using methods like GIAO-DFT (e.g., ωB97XD/aug-cc-pvdz). rsc.org

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | C2-F | -90 to -110 |

| ¹³C | C 1-NH₃⁺ | ~45 |

| ¹³C | C 2F₂ | ~120 (quartet due to C-F coupling) |

| ¹³C | C 3H₃ | ~25 |

| ¹H | CH ₂-NH₃⁺ | ~3.3 |

| ¹H | -NH ₃⁺ | ~8.5 (variable, solvent dependent) |

| ¹H | CH ₃ | ~1.8 |

Vibrational Frequencies (IR, Raman) and Normal Mode Analysis

A cornerstone of computational chemistry is the prediction of vibrational spectra, which provides a direct comparison with experimental infrared (IR) and Raman spectroscopy. q-chem.com For this compound, a normal mode analysis would be performed to identify the characteristic vibrational frequencies associated with its functional groups.

Detailed computational investigations on this specific molecule are scarce, but analysis of analogous compounds like n-propylamine, fluorinated methanes, and other amine hydrochlorides allows for a robust prediction of its spectral features. nih.govacs.org Calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G(d) or larger. researchgate.net The resulting calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. psu.edu

Key vibrational modes for this compound would include:

N-H Stretching: The -NH3+ group of the hydrochloride salt would exhibit strong, broad stretching vibrations, typically in the 2800-3200 cm⁻¹ region. These are distinct from the sharper N-H stretches in a free amine.

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups would appear in the 2900-3000 cm⁻¹ range. youtube.com

C-F Stretching: The most prominent features resulting from the fluorine substitution are the strong C-F stretching modes. Gem-difluoro groups typically show symmetric and asymmetric stretches, expected to be found in the 1000-1200 cm⁻¹ region. acs.org

C-N Stretching: This vibration, expected around 1000-1250 cm⁻¹, can be influenced by coupling with other modes. dtic.mil

Bending and Rocking Modes: A variety of bending (scissoring, wagging, twisting) modes for the CH₂, CH₃, and NH₃⁺ groups, along with C-C-C and C-C-N skeletal bends, would populate the fingerprint region below 1500 cm⁻¹.

A representative table of expected vibrational frequencies, based on studies of similar molecules, is provided below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch (-NH₃⁺) | 2800-3200 | Strong, Broad | Characteristic of protonated amines. |

| C-H Stretch (sp³) | 2900-3000 | Medium-Strong | From methyl and methylene groups. |

| C-F Asymmetric Stretch | 1100-1200 | Very Strong | A dominant peak in the IR spectrum. |

| C-F Symmetric Stretch | 1000-1100 | Strong | May be less intense than the asymmetric stretch. |

| C-N Stretch | 1000-1250 | Medium-Variable | Can be coupled with C-C and C-F modes. |

| CH₃/CH₂ Bending | 1350-1470 | Medium | Includes scissoring and deformation modes. |

| CF₂ Bending (Scissor) | ~500-600 | Medium-Strong | Characteristic deformation of the gem-difluoro group. |

This table is illustrative and compiled from general knowledge of vibrational spectroscopy and computational studies on analogous fluorinated and aminated compounds.

UV-Vis Absorption and Fluorescence Emission Wavelengths

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption spectra (UV-Vis) of molecules. acs.orgchemrxiv.org For a saturated compound like this compound, significant absorption is not expected in the visible region. The primary electronic transitions would occur in the ultraviolet range.

The chromophores present in the molecule are the C-C, C-N, C-H, and C-F sigma (σ) bonds, and the non-bonding lone pairs on the chlorine and nitrogen atoms (though the nitrogen lone pair is involved in bonding in the ammonium (B1175870) cation). The likely electronic transitions would be of the n → σ* and σ → σ* types. numberanalytics.com

n → σ Transitions:* Excitation of a non-bonding electron from the chloride counter-ion or the fluorine atoms to an antibonding sigma orbital. These are typically of lower energy than σ → σ* transitions.

σ → σ Transitions:* Excitation of an electron from a bonding sigma orbital to an antibonding sigma orbital. These transitions require higher energy and thus occur at shorter wavelengths.

Fluorescence emission is generally not expected from simple aliphatic amines as they lack the extended π-systems that typically give rise to strong fluorescence. Upon excitation, such molecules tend to relax non-radiatively.

A computational study would calculate the vertical excitation energies and oscillator strengths to predict the wavelength of maximum absorption (λ_max). researchgate.net The choice of functional (e.g., CAM-B3LYP, M06-2X) and basis set is crucial for obtaining accurate results. chemrxiv.org

| Transition Type | Expected λ_max Region (nm) | Oscillator Strength | Notes |

| σ → σ | < 200 | Strong | High-energy transition from C-C, C-H, C-N, C-F bonds. |

| n → σ | ~200-240 | Weak | Involving non-bonding electrons on Cl⁻ and F atoms. |

This table presents a theoretical prediction for this compound based on the nature of its chemical bonds. Specific values would require dedicated TD-DFT calculations.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to explore the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation barriers. rsc.org For this compound, computational studies could investigate several key reaction types.

One fundamental process is proton transfer, governing the equilibrium between the protonated amine and its free base form. Computational models can determine the proton affinity and pKa values, revealing how the electron-withdrawing difluoro group affects the basicity of the amine compared to non-fluorinated analogues like propylamine (B44156). pressbooks.pubalfa-chemistry.com

Other potential reactions for computational study include:

Nucleophilic Substitution (Sₙ2): The reaction of the free amine (2,2-Difluoropropylamine) with electrophiles could be modeled. mnstate.edu Calculations would determine the transition state structure and activation energy for the amine acting as a nucleophile. Studies on similar amines show that computational methods can effectively rationalize reaction rates based on steric and electronic effects. nih.gov

Elimination Reactions: Under basic conditions, the hydrochloride could potentially undergo elimination reactions. Theoretical modeling can distinguish between competing pathways (e.g., E2) and predict the major products. libretexts.org

For any proposed mechanism, computational chemists locate the transition state (a first-order saddle point on the potential energy surface) and confirm it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation barrier, which is crucial for predicting reaction kinetics.

Solvent Effects and Continuum Solvation Models in Theoretical Studies

Reactions and properties of ionic species like this compound are profoundly influenced by the solvent. Computational chemistry accounts for these effects using various solvent models. nih.gov

The most common approach is the use of implicit or continuum solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). wikipedia.orgresearchgate.net In these models, the solute is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent (e.g., water). This method efficiently captures the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy. lu.se

For ionic species, where strong, specific interactions like hydrogen bonding with solvent molecules are critical, a pure continuum model may be insufficient. nih.gov In such cases, a hybrid implicit-explicit model (also known as a cluster-continuum model) is often employed. uregina.ca This approach involves explicitly including one or more solvent molecules in the quantum mechanical calculation to model the first solvation shell, while the rest of the solvent is treated as a continuum. This method provides a more accurate description of local solute-solvent interactions, which is essential for calculating properties like hydration free energies of ions. nih.gov

The choice of model impacts the accuracy of predicted properties. For instance, calculating the pKa of 2,2-Difluoropropylamine would require an accurate calculation of the solvation free energies of both the protonated (hydrochloride) form and the neutral free amine, making the choice of an appropriate solvation model critical.

Addressing Basis Set Superposition Error (BSSE) in High-Level Calculations

When performing high-level electronic structure calculations, particularly on interacting molecular fragments or even within a single large molecule, an artifact known as Basis Set Superposition Error (BSSE) can arise. wikipedia.org This error occurs because the basis functions of one atom or fragment can be "borrowed" by a nearby fragment, artificially lowering its energy and leading to an overestimation of interaction energies. uni-muenchen.de

BSSE is a consequence of using incomplete (finite) basis sets. While it is most famously discussed in the context of intermolecular interactions (e.g., a dimer), it can also manifest as an intramolecular BSSE in flexible molecules where different parts of the molecule interact. nih.govcomporgchem.com

For this compound, BSSE could be a concern in studies involving:

Intermolecular Interactions: Calculating the interaction energy between the 2,2-difluoropropylammonium cation and the chloride anion.

Conformational Analysis: High-level calculations of the relative energies of different conformers where non-covalent intramolecular interactions (e.g., between the -NH₃⁺ group and the fluorine atoms) are significant.

The standard method to correct for BSSE is the counterpoise (CP) correction developed by Boys and Bernardi. aip.org In this procedure, the energies of the individual fragments (monomers) are calculated using the full basis set of the entire complex (dimer). This is achieved by introducing "ghost orbitals"—basis functions centered on the atoms of the other fragment but without any electrons or nuclei. The difference between the monomer energy calculated with its own basis set and with the full dimer basis set provides an estimate of the BSSE, which is then subtracted from the interaction energy. wikipedia.org Addressing BSSE is crucial for obtaining chemically accurate interaction energies and reliable potential energy surfaces.

Applications and Research Utility of 2,2 Difluoropropylamine Hydrochloride

Role as a Key Intermediate in Organic Synthesis

2,2-Difluoropropylamine hydrochloride serves as a valuable building block in organic synthesis, primarily due to the presence of the amine functional group and the two fluorine atoms on the propyl chain. cymitquimica.com The amine group provides a reactive handle for a variety of chemical transformations, such as alkylation and acylation, while the gem-difluoro motif can impart unique properties to the target molecules. echemi.comcymitquimica.com

Precursor for Advanced Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. nih.govossila.com this compound is a precursor for creating more complex fluorinated building blocks. echemi.comnih.gov The primary amine of the molecule can be chemically modified to introduce other functional groups, thereby creating advanced, multifunctional fluorinated synthons. These advanced building blocks are sought after in drug discovery programs for the synthesis of new chemical entities with improved pharmacological profiles. nih.govossila.com General strategies for creating advanced fluorinated building blocks often involve the transformation of simpler fluorinated molecules through methods like halofluorination, deoxyfluorination, and transition-metal-mediated reactions. beilstein-journals.orgnih.gov

Utility in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are a major class of compounds in medicinal chemistry, and the incorporation of fluorine into these scaffolds is a common strategy to modulate their properties. nih.gov While specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, its structure suggests potential utility in this area. The primary amine can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic rings. The presence of the difluoropropyl group on these heterocyclic systems could influence their biological activity and pharmacokinetic properties.

Potential in Medicinal Chemistry and Pharmaceutical Research

The unique properties conferred by the gem-difluoro group make this compound an attractive starting material in the design and synthesis of new therapeutic agents. echemi.com

Design and Synthesis of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the availability of unique chemical building blocks. ossila.com The difluoromethyl group is known to be a bioisostere of a hydroxyl group or a thiol, and its incorporation can lead to enhanced biological activity and metabolic stability. While specific therapeutic agents derived directly from this compound are not widely reported, the compound's structural motifs are found in various classes of biologically active molecules. For instance, the synthesis of novel 2',2'-difluoro-5'-norcarbocyclic phosphonic acid nucleosides has been described as potential antiviral agents. google.com

Development of Ghrelin O-Acyl Transferase (GOAT) Inhibitors

Modulation of IL-17 Activity through Derivatives

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that is implicated in a range of autoimmune and inflammatory diseases. nih.govgoogle.com Consequently, the modulation of IL-17 activity is a key target for the development of new anti-inflammatory therapies. Research in this area has led to the discovery of novel difluorocyclohexyl derivatives as potent modulators of IL-17. nih.govnih.gov These compounds have shown promise in preclinical studies for the treatment of inflammatory conditions. While these reported modulators are structurally distinct from derivatives of 2,2-difluoropropylamine, this research highlights the importance of the difluoro-moiety in the design of potent immunomodulatory agents.

Relevance in Carbon Capture and Release (CCR) Systems Mimicking Biological Processes

The pursuit of energy-efficient carbon capture and release (CCR) technologies has led researchers to draw inspiration from natural biological processes. fiveable.me One such process is the carbamylation reaction within the active site of the enzyme Ribulose-1,5-bisphosphate carboxylase-oxygenase (RuBisCO), which is responsible for nearly all biological CO2 fixation. missouri.edu Researchers are developing biomimetic CCR systems that emulate this enzymatic function. researchgate.netmst.edu These systems aim to capture CO2 through the formation of carbamates and release it with a low energy penalty. missouri.edu

In this context, 2,2-difluoropropylamine has been a subject of study. researchgate.netmst.edu Its utility lies in a multi-equilibria system where the amine reacts with CO2. acs.org The goal of these biomimetic strategies is to create synthetic systems that can efficiently capture CO2, potentially orders of magnitude faster than conventional amine scrubbing technologies, by mimicking the catalytic and sequestration mechanisms found in nature. researchgate.netstanford.edu The process involves the amine (in its free, unprotonated form) reacting with CO2 to form a carbamic acid, which then deprotonates to a stable carbamate. researchgate.net The efficiency of this capture is critically dependent on the amine's properties, particularly the pKa of its corresponding ammonium (B1175870) ion. acs.org The use of fluorinated amines like 2,2-difluoropropylamine is central to optimizing this biomimetic approach for low-energy, reversible CO2 capture. researchgate.netmst.edu

Fluorination Strategies for Ammonium Ion pKa Depression in Biological Systems

A key strategy for optimizing biomimetic carbon capture is the deliberate chemical modification of amines to lower the pKa of their conjugate ammonium ions. researchgate.netmst.edu The pKa value is critical because for the carbamylation reaction to occur, the amine must be in its free base form, while CO2 is more available at a lower pH before it is fully converted to bicarbonate. missouri.eduacs.org Standard amines like butylamine (B146782) have a high pKa, meaning they coexist with CO2 in only a very narrow pH range where neither species is highly concentrated. missouri.eduacs.org